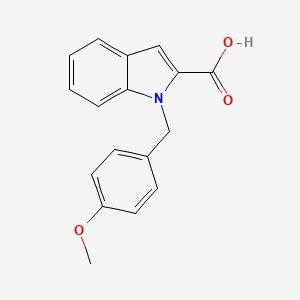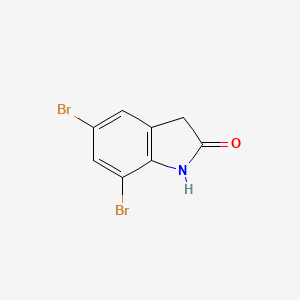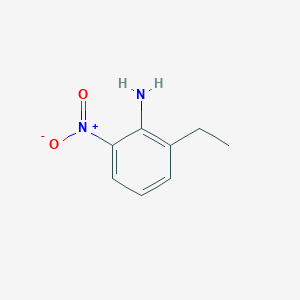
2-Ethyl-6-nitroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitroanilines generally involves the nitration of arenes and the reduction of nitroarenes . A specific synthesis technique for a similar compound, 2-Methyl-6-nitroaniline, has been studied. In this method, acetylation and nitration of 2-methylaniline were completed in one pot .Chemical Reactions Analysis
Nitroanilines can undergo a variety of reactions. They can participate in direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . They can also react with Grignard reagents to form diarylamines .Applications De Recherche Scientifique
Solubility and Thermodynamics : The solubility of related nitroaniline compounds in different solvent systems has been extensively studied. For instance, the solubility of 2-methyl-6-nitroaniline in various binary mixed solvents like ethyl acetate and alcohols has been determined, showing that solubility increases with temperature and the mass fraction of ethyl acetate. These studies are crucial for the practical production and purification processes of such compounds (Cong et al., 2017).
Catalytic Reduction : Research has also focused on the reduction of nitroaniline compounds to less toxic products. For example, the catalytic reduction of 2-nitroaniline to o-phenylenediamine using various catalytic systems has been reviewed, which is significant in terms of environmental contamination and toxicity (Naseem et al., 2017).
Phase Diagrams in Binary Mixtures : The study of phase diagrams for binary mixtures involving similar compounds like N-ethyl-4-nitroaniline has been reported. These studies are essential for understanding the eutectic behaviors and solubility correlations in various solvents, aiding in the development of new materials and pharmaceuticals (Trache et al., 2013).
Spectrophotometric Applications : Nitroaniline derivatives have been used as spectrophotometric reagents in the determination of various compounds, highlighting their utility in analytical chemistry. For instance, different nitroanilines were tested for determining ethinylestradiol in pharmaceutical formulations (Teixeira et al., 2011).
Molecular Structure Investigations : There are studies focused on the crystal structure and theoretical investigations of nitroaniline derivatives. These studies provide insights into the molecular geometry, electronic absorption spectra, and thermodynamic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Ceylan et al., 2016).
Stabilizer Applications : In propellant chemistry, derivatives of nitroaniline, like N-methyl-P-nitroaniline, have been studied for their stability and solubility in various media. This research is crucial for developing more efficient and stable propellants (Tang et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-ethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOCJUOEDETNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-nitroaniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




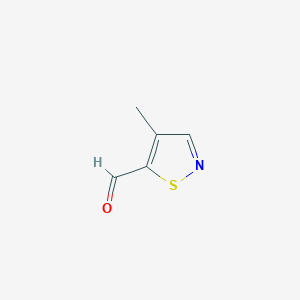
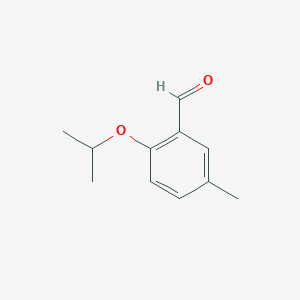
![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)

